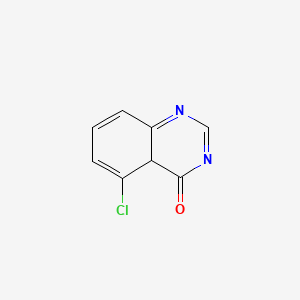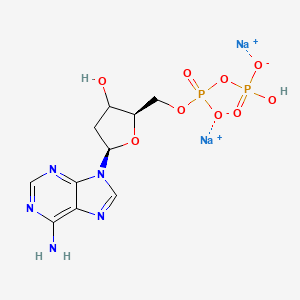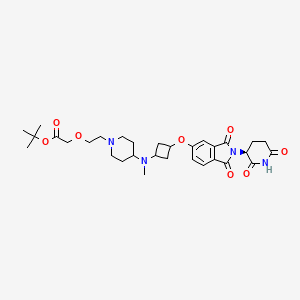
E3 Ligase Ligand-linker Conjugate 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 1 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs). These conjugates incorporate a ligand for the E3 ubiquitin ligase and a linker, playing a crucial role in targeted protein degradation. The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, and worn-out proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 1 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The synthetic routes often involve the use of primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using automated systems to control reaction conditions precisely. The use of high-throughput screening techniques helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the ligand and linker to enhance their binding affinity and specificity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from these reactions are modified ligands and linkers that exhibit improved binding properties. These products are then used to create the final this compound .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 1 has a wide range of scientific research applications. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, it helps in understanding cellular processes and signaling pathways. In medicine, it is being explored for its potential in developing targeted therapies for diseases like cancer and neurodegenerative disorders. In the industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 1 exerts its effects by binding to the E3 ubiquitin ligase and the target protein, forming a ternary complex. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to E3 Ligase Ligand-linker Conjugate 1 include other PROTACs that use different E3 ligase ligands, such as Cereblon, Von Hippel-Lindau, and Mouse Doubleminute 2 homolog .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high binding affinity and specificity. This uniqueness makes it a valuable tool in targeted protein degradation and therapeutic development .
Propiedades
Fórmula molecular |
C31H42N4O8 |
|---|---|
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[4-[[3-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)18-41-14-13-34-11-9-19(10-12-34)33(4)20-15-22(16-20)42-21-5-6-23-24(17-21)30(40)35(29(23)39)25-7-8-26(36)32-28(25)38/h5-6,17,19-20,22,25H,7-16,18H2,1-4H3,(H,32,36,38)/t20?,22?,25-/m0/s1 |
Clave InChI |
ITVZWFPTWLLWDN-YNJPUODISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
SMILES canónico |
CC(C)(C)OC(=O)COCCN1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)

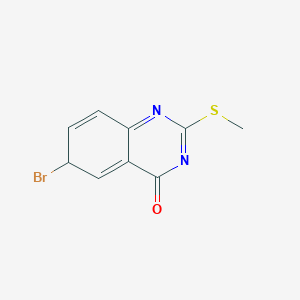
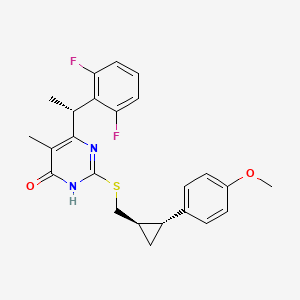
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
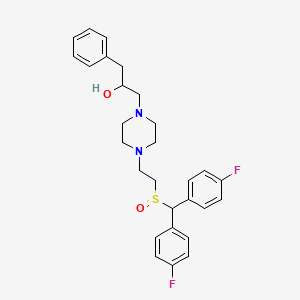
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
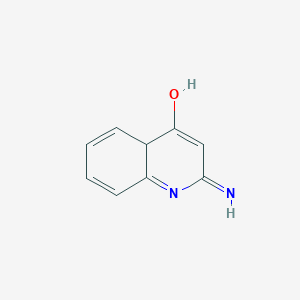
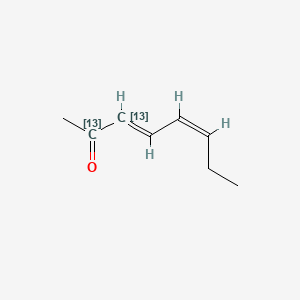
![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
